1-Pyrrolidinepropanoic acid, -alpha--diazo--bta--oxo-2-thioxo-, methyl ester 1-Pyrrolidinepropanoic acid, -alpha--diazo--bta--oxo-2-thioxo-, methyl ester
Brand Name: Vulcanchem
CAS No.: 134926-99-1
VCID: VC0141237
InChI: InChI=1S/C8H9N3O3S/c1-14-8(13)6(10-9)7(12)11-4-2-3-5(11)15/h2-4H2,1H3
SMILES: COC(=C(C(=O)N1CCCC1=S)[N+]#N)[O-]
Molecular Formula: C8H9N3O3S
Molecular Weight: 227.24 g/mol

1-Pyrrolidinepropanoic acid, -alpha--diazo--bta--oxo-2-thioxo-, methyl ester

CAS No.: 134926-99-1

Main Products

VCID: VC0141237

Molecular Formula: C8H9N3O3S

Molecular Weight: 227.24 g/mol

1-Pyrrolidinepropanoic  acid,  -alpha--diazo--bta--oxo-2-thioxo-,  methyl  ester - 134926-99-1

CAS No. 134926-99-1
Product Name 1-Pyrrolidinepropanoic acid, -alpha--diazo--bta--oxo-2-thioxo-, methyl ester
Molecular Formula C8H9N3O3S
Molecular Weight 227.24 g/mol
IUPAC Name (Z)-2-diazonio-1-methoxy-3-oxo-3-(2-sulfanylidenepyrrolidin-1-yl)prop-1-en-1-olate
Standard InChI InChI=1S/C8H9N3O3S/c1-14-8(13)6(10-9)7(12)11-4-2-3-5(11)15/h2-4H2,1H3
Standard InChIKey QAOFBUKOKHHVLG-UHFFFAOYSA-N
Isomeric SMILES CO/C(=C(/C(=O)N1CCCC1=S)\[N+]#N)/[O-]
SMILES COC(=C(C(=O)N1CCCC1=S)[N+]#N)[O-]
Canonical SMILES COC(=C(C(=O)N1CCCC1=S)[N+]#N)[O-]
Synonyms 1-Pyrrolidinepropanoic acid, -alpha--diazo--bta--oxo-2-thioxo-, methyl ester
PubChem Compound 15937449
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator